molecular formula C23H32N2O B12371375 Icmt-IN-16

Icmt-IN-16

货号: B12371375
分子量: 352.5 g/mol
InChI 键: MBZHPWOXFNSVKA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

. The synthetic route typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to produce this compound in bulk quantities .

化学反应分析

Types of Reactions

Icmt-IN-16 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound, while oxidation and reduction can produce oxidized or reduced forms of the compound .

科学研究应用

Cancer Therapy

Icmt-IN-16 has shown promise as an anti-cancer agent across various studies:

  • Breast Cancer : Inhibition of Icmt led to reduced self-renewal and stemness in KRAS-driven breast cancer cells. Studies demonstrated that combining Icmt inhibition with standard chemotherapy significantly delayed tumor formation and reduced tumor size in xenograft models .
  • Pancreatic Cancer : Research indicated that this compound could enhance the effectiveness of gemcitabine treatment by targeting cancer stem cells, thereby improving overall treatment outcomes .
  • Myeloproliferative Disorders : In vivo studies revealed that inactivating Icmt mitigated symptoms associated with K-RAS-induced myeloproliferative diseases, such as splenomegaly and myeloid cell infiltration .

Other Potential Applications

Beyond oncology, this compound may have implications in other areas:

  • Progeria Treatment : Preliminary findings suggest that inhibiting Icmt could improve phenotypes in models of Hutchinson-Gilford Progeria Syndrome (HGPS), indicating a potential therapeutic avenue for age-related diseases .
  • Metabolic Regulation : Some studies have suggested that Icmt inhibitors might influence cellular energy metabolism and autophagy, which are critical processes in both cancer biology and metabolic disorders .

Case Studies

Several case studies highlight the efficacy of Icmt inhibitors like this compound:

  • Combination Therapy in Breast Cancer : A study demonstrated that combining Icmt inhibition with doxorubicin not only reduced tumor size but also improved survival rates in mouse models compared to monotherapy .
  • Impact on KRAS Mutations : Research involving genetic ablation of Icmt showed a marked reduction in tumor formation in mouse models expressing mutant KRAS, underscoring its potential as a therapeutic target for KRAS-driven cancers .
  • Clinical Observations : Observational studies have noted that patients with elevated Icmt expression levels often exhibit more aggressive disease phenotypes, further supporting the rationale for targeting this enzyme in treatment protocols .

作用机制

Icmt-IN-16 exerts its effects by inhibiting the activity of isoprenylcysteine carboxylmethyltransferase (ICMT). ICMT is responsible for the methylation of isoprenylated cysteine residues on proteins, a modification essential for their proper localization and function . By inhibiting ICMT, this compound disrupts the post-translational modification of proteins, leading to altered protein function and localization. This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis .

生物活性

Icmt-IN-16 is a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (Icmt), an enzyme that plays a crucial role in the post-translational modification of proteins, particularly those involved in cell signaling and migration. The inhibition of Icmt has been linked to various biological activities, particularly in the context of cancer research, where it affects cellular processes such as proliferation, migration, and apoptosis.

This compound functions by inhibiting the activity of Icmt, which is responsible for the methylation of isoprenylated proteins. This methylation is essential for the proper localization and function of several Rho GTPases, including RhoA and Rac1. The inhibition leads to:

  • Decreased Cell Migration : Studies have shown that pharmacological and genetic inhibition of Icmt severely impairs both random and directed cell migration. This was assessed using transwell chamber models, indicating that Icmt-mediated methylation is critical for cell motility .
  • Disruption of the Actin Cytoskeleton : Inhibition results in an unorganized actin cytoskeleton, affecting cell adhesion and spreading on fibronectin surfaces. The actin filaments fail to form stress fibers, which are crucial for cell movement .
  • Altered Protein Interactions : The absence of methylation enhances the binding of Rho proteins to Rho GDP-dissociation inhibitors (GDIs), leading to increased degradation of these proteins .

Impact on Cancer Biology

Recent studies have illustrated that this compound can induce significant metabolic changes in cancer cells:

  • Cellular Energy Depletion : In sensitive pancreatic cancer cells, Icmt inhibition results in mitochondrial respiratory deficiencies and energy depletion, which subsequently leads to the upregulation of p21—a protein involved in cell cycle regulation .
  • Apoptosis Induction : The activation of p21 through BNIP3 expression contributes to apoptosis rather than autophagy, showcasing a distinct pathway through which Icmt inhibition can exert anti-cancer effects .
  • Tumor Growth Suppression : In vivo studies using xenograft models demonstrated that this compound effectively suppresses tumor growth by disrupting the metabolic pathways essential for cancer cell survival .

Data Table

Biological ActivityEffect of this compoundReference
Cell MigrationSeverely impaired
Actin Cytoskeleton OrganizationDisrupted organization
Energy MetabolismInduced mitochondrial deficiency
ApoptosisIncreased apoptosis via p21 activation
Tumor GrowthSuppressed in xenograft models

Case Study: Effects on Pancreatic Cancer Cells

A notable case study focused on pancreatic cancer cells treated with this compound demonstrated:

  • Methodology : The study utilized both in vitro and in vivo approaches to assess the effects of Icmt inhibition.
  • Findings : Results indicated a marked decrease in cell proliferation rates and enhanced apoptosis compared to control groups. The study highlighted the potential for this compound as a therapeutic agent in targeting pancreatic tumors resistant to conventional therapies .

Case Study: Migration Impairment in Rho GTPase-dependent Cancers

Another case study investigated the role of this compound in cancers characterized by aberrant Rho GTPase activity:

  • Methodology : Researchers employed transwell assays to evaluate migration capabilities post-treatment with this compound.
  • Findings : The inhibitor significantly reduced migration rates, correlating with decreased levels of active RhoA and Rac1. This underscores the importance of Icmt-mediated methylation in maintaining migratory properties in aggressive cancer types .

属性

分子式

C23H32N2O

分子量

352.5 g/mol

IUPAC 名称

1-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-N,3-N-dimethylbenzene-1,3-diamine

InChI

InChI=1S/C23H32N2O/c1-22(2)18-23(14-16-26-22,19-9-6-5-7-10-19)13-15-24-20-11-8-12-21(17-20)25(3)4/h5-12,17,24H,13-16,18H2,1-4H3

InChI 键

MBZHPWOXFNSVKA-UHFFFAOYSA-N

规范 SMILES

CC1(CC(CCO1)(CCNC2=CC(=CC=C2)N(C)C)C3=CC=CC=C3)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。